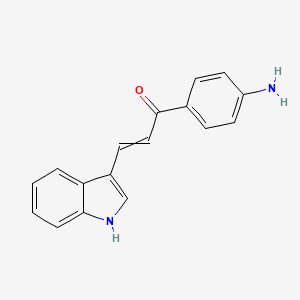

(2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHXBDIMAIPEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents the most established synthetic route for preparing chalcones, including indole-chalcone hybrids. This reaction involves base-catalyzed aldol condensation between indole-3-carboxaldehyde and 4-aminoacetophenone, followed by dehydration to form the α,β-unsaturated ketone system.

For the synthesis of (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, researchers typically employ the following conditions: an equimolar mixture of 1H-indole-3-carboxaldehyde and 4-aminoacetophenone is treated with an aqueous solution of potassium or sodium hydroxide in ethanol or methanol. The reaction mixture is stirred at room temperature or under reflux conditions for several hours to overnight, after which the precipitate is collected by filtration, washed, and recrystallized.

A typical procedure involves dissolving 4-aminoacetophenone (0.1 mol) in ethanol, adding an equimolar amount of indole-3-carboxaldehyde, and treating the mixture with aqueous KOH (40%) dropwise while maintaining the temperature below 25°C. The reaction mixture is then stirred overnight at room temperature or heated under reflux to accelerate the reaction. Upon completion, the reaction mixture is acidified to pH 7 with dilute HCl, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent system.

Table 1: Reaction Conditions for Claisen-Schmidt Condensation

| Parameter | Typical Conditions |

|---|---|

| Reactant ratio | 1:1 molar ratio of indole-3-carboxaldehyde to 4-aminoacetophenone |

| Base | 40% KOH or NaOH aqueous solution |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to reflux (78-80°C) |

| Reaction time | 8-24 hours |

| Workup | Acidification to pH 7, filtration, recrystallization |

| Yield | 70-85% |

The stereochemistry of the double bond in the product is predominantly E-configuration due to the thermodynamic stability of this isomer compared to the Z-isomer. This stereoselectivity is confirmed by the coupling constant of the olefinic protons in the 1H NMR spectrum, typically around J = 15-16 Hz for the E-isomer.

Acid-Catalyzed Synthesis

While base-catalyzed condensation is more common, acid-catalyzed variants of the Claisen-Schmidt reaction have also been explored for synthesizing chalcones. In this approach, strong acids such as sulfonic acid-functional ionic liquids can serve as both catalysts and reaction media.

For the synthesis of indole-chalcone derivatives, including our target compound, the acid-catalyzed method involves combining indole-3-carboxaldehyde and 4-aminoacetophenone in the presence of a catalytic amount of acid. The reaction proceeds through protonation of the carbonyl oxygen of the acetophenone, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the aldehyde.

This method offers advantages in terms of product separation, as the chalcones can be isolated by simple decantation from the reaction mixture. Additionally, the acidic catalysts can be recovered and reused, making this approach potentially more sustainable than traditional methods.

Advanced Preparation Methods

One-Pot Microwave-Assisted Synthesis

A significant advancement in the preparation of this compound is the development of a one-pot microwave-assisted synthetic approach. This method, described in a 2025 publication, offers considerable advantages in terms of reaction time and efficiency.

The synthesis employs 1-Boc-3-formylindole (1) and 4-aminoacetophenone (2) as starting materials. The approach involves an initial condensation reaction under microwave irradiation, followed by deprotection of the Boc group in the same reaction vessel. This one-pot strategy eliminates the need for isolation and purification of intermediates, significantly streamlining the synthetic process.

Table 2: Parameters for Microwave-Assisted Synthesis

| Parameter | Conditions |

|---|---|

| Starting materials | 1-Boc-3-formylindole and 4-aminoacetophenone |

| Catalyst/Base | Not specified in the source |

| Microwave power | Not specified in the source |

| Reaction time | Significantly shorter than conventional methods |

| Yield | Not specified, but described as "facile and rapid" |

| Purity of product | 97% (determined by HPLC) |

The microwave-assisted approach represents a significant improvement over conventional methods, particularly in terms of reaction time and operational simplicity. The energy input from microwave irradiation accelerates the reaction by rapidly heating the reaction mixture in a uniform manner, leading to enhanced reaction rates and, potentially, improved selectivity.

Mechanochemical Synthesis

Another innovative approach for preparing indole-chalcone hybrids is mechanochemical synthesis utilizing high-energy ball milling. This method has been specifically applied to indolyl chalcones via Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones.

The mechanochemical approach offers several notable advantages:

- Minimal solvent requirement (only 100 μL of ethanol)

- Significantly reduced reaction times (15-60 minutes compared to hours or days with conventional methods)

- Environmentally friendly process due to reduced solvent usage and energy consumption

The general procedure involves placing 1-methylindole-3-carboxaldehyde and the appropriate acetophenone derivative (in our case, 4-aminoacetophenone) in a milling jar along with a small amount of ethanol (liquid-assisted grinding) and a base catalyst. The jar is then subjected to high-energy ball milling for 15-60 minutes. After milling, the product can be isolated and purified by conventional methods.

Table 3: Mechanochemical Synthesis Parameters

| Parameter | Conditions |

|---|---|

| Equipment | High-energy ball mill |

| Reagents | 1-methylindole-3-carboxaldehyde and 4-aminoacetophenone |

| Catalyst | Base (typically KOH or NaOH) |

| Solvent | 100 μL ethanol (minimal) |

| Reaction time | 15-60 minutes |

| Advantages | Eco-friendly, rapid, efficient |

While the mechanochemical method has been demonstrated for similar indole-chalcone derivatives, its specific application to this compound would require appropriate modifications and validation.

Ultrasound-Assisted and Solvent-Free Methods

Two additional advanced methods for synthesizing indole-chalcone hybrids are ultrasound-assisted synthesis and solvent-free grinding techniques. Both approaches have been applied to indole-based chalcones and could be adapted for the preparation of our target compound.

The ultrasound-assisted method involves subjecting indole-3-carboxaldehyde and 4-aminoacetophenone to ultrasonic waves in dioxane under basic conditions. The ultrasonic energy facilitates the condensation reaction, promoting faster reaction rates and potentially higher yields compared to conventional heating methods.

In contrast, the solvent-free grinding method eliminates solvents entirely. This approach involves grinding indole-3-carboxaldehyde and 4-aminoacetophenone together with a solid base (typically KOH or NaOH) using a mortar and pestle at room temperature. The resulting product is then treated with HCl, filtered, and recrystallized from ethanol.

A comparative study of these methods for related indole-chalcones found that the ultrasound-assisted procedure was more efficient, providing better yields in shorter reaction times.

Table 4: Comparison of Ultrasound-Assisted and Solvent-Free Methods

| Parameter | Ultrasound-Assisted Method | Solvent-Free Grinding Method |

|---|---|---|

| Reagents | Indole-3-carboxaldehyde and 4-aminoacetophenone | Indole-3-carboxaldehyde and 4-aminoacetophenone |

| Solvent | Dioxane | None |

| Catalyst | Base (KOH or NaOH) | Solid base (KOH or NaOH) |

| Energy source | Ultrasonic waves | Mechanical grinding |

| Reaction time | Shorter than conventional methods | Not specified |

| Workup | Standard filtration and purification | HCl treatment, filtration, recrystallization |

| Relative efficiency | Higher yields, shorter times | Environmentally friendly but potentially lower yields |

Spectroscopic Characterization

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information for structural confirmation of this compound. The 1H and 13C NMR data for this compound have been reported in detail, offering a reliable reference for verification of synthetic products.

1H NMR Spectroscopic Data (400 MHz, DMSO-d6) :

- δ 11.83 ppm (s, 1H, N-H): Characteristic signal for the indole N-H proton

- δ 8.08–7.89 ppm (m, 3H, H-10, H-6, H-4): Aromatic and olefinic protons

- δ 7.55–7.43 ppm (m, 2H, H-1, H-3): Aromatic protons

- δ 7.26–7.12 ppm (m, 5H, H-12, H-16, H-17, H-18, H-19): Aromatic protons

- δ 6.77 ppm (ddd, J = 7.8, 2.3, 1.1 Hz, 1H, H-8): Olefinic proton

- δ 5.29 ppm (s, 2H, H-20): Amino group protons

The olefinic protons typically show a coupling constant (J) of 15-16 Hz, which is characteristic of the E-configuration, confirming the stereochemistry of the double bond.

13C NMR Spectroscopic Data (100 MHz, DMSO-d6) :

- δ 189.7 ppm (C-7): Carbonyl carbon

- δ 149.4 ppm (C-2): Aromatic carbon connected to the amino group

- δ 139.7 ppm (C-10), 138.7 ppm (C-5), 137.9 ppm (C-14): Aromatic and olefinic carbons

- δ 133.4 ppm (C-1), 129.5 ppm (C-12), 125.5 ppm (C-15): Aromatic carbons

- δ 123.0 ppm (C-8), 121.5 ppm (C-17), 120.6 ppm (C-3): Aromatic and olefinic carbons

- δ 118.2 ppm (C-18), 116.2 ppm (C-19), 116.1 ppm (C-6): Aromatic carbons

- δ 113.4 ppm (C-4), 113.1 ppm (C-11), 112.9 ppm (C-16): Aromatic carbons

These spectroscopic parameters provide essential reference data for confirming the identity and purity of synthesized this compound.

Mass Spectrometry and HPLC Analysis

Mass spectrometry and high-performance liquid chromatography (HPLC) offer additional tools for characterizing this compound. The reported mass spectrometric data for this compound shows a molecular ion peak [M-H]+ at m/z 262.1, which matches the calculated value for C17H14N2O (262.1).

Table 5: Spectroscopic and Analytical Data Summary

Comparative Analysis of Preparation Methods

Scalability and Industrial Applicability

The scalability of different preparation methods is an important consideration for industrial applications. While the conventional Claisen-Schmidt condensation is well-established and readily scalable, the advanced methods may face challenges in scaling up.

The microwave-assisted method, while efficient at laboratory scale, may encounter difficulties in scale-up due to the limited penetration depth of microwaves in larger reaction vessels. Industrial microwave reactors have been developed to address this issue, but their application adds complexity and cost to the process.

Mechanochemical methods using ball mills can be scaled up to some extent, but they generally remain more suitable for small to medium-scale production. The equipment requirements and operational complexities may limit their application in large-scale industrial settings.

Ultrasound-assisted methods offer a compromise between efficiency and scalability, as ultrasonic reactors can be designed for larger-scale operations. Similarly, solvent-free methods are potentially scalable but may require specialized equipment for efficient mixing and processing at larger scales.

Table 7: Scalability Assessment of Different Methods

| Method | Laboratory Scale | Pilot Scale | Industrial Scale | Equipment Availability | Process Complexity |

|---|---|---|---|---|---|

| Conventional Claisen-Schmidt | Excellent | Excellent | Excellent | High | Low |

| Microwave-assisted | Excellent | Moderate | Challenging | Moderate | Moderate |

| Mechanochemical | Excellent | Moderate | Limited | Low | Moderate |

| Ultrasound-assisted | Excellent | Good | Moderate | Moderate | Moderate |

| Solvent-free grinding | Good | Moderate | Limited | High | Low |

Analyse Chemischer Reaktionen

Substitution Reactions

The amino group on the phenyl ring and the indole nitrogen serve as primary sites for electrophilic and nucleophilic substitutions.

Example: Electrophilic Acylation

Reaction with acyl chlorides under basic conditions introduces acyl groups to the amino substituent.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Acetyl chloride | NaOH, ultrasound | 1-(4-(Acetamidophenyl))-3-(1H-indol-3-yl)prop-2-en-1-one |

Nucleophilic Substitution via Aldehyde Condensation

Ultrasound-assisted Claisen-Schmidt condensation with substituted aldehydes yields derivatives with enhanced electronic properties:

| Aldehyde | Catalyst | Product | IR Peaks (cm⁻¹) |

|---|---|---|---|

| 4-cyanobenzaldehyde | NaOH | 1-(4-aminophenyl)-3-(4-cyanophenyl)prop-2-en-1-one | 2250 (C≡N), 1675 (C=O) |

| 4-fluorobenzaldehyde | NaOH | 1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 1600 (C=N), 1660 (C=O) |

| 4-chlorobenzaldehyde | NaOH | 1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 1591 (C=N), 1675 (C=O) |

This method achieves yields of 70–96% under optimized conditions .

Oxidation Reactions

The α,β-unsaturated ketone system undergoes oxidation to form epoxides or quinones.

Epoxidation

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C → RT | (2E)-1-(4-aminophenyl)-epoxide derivative | 65% |

Quinone Formation

Oxidation with KMnO₄ in acidic medium converts the aminophenyl group to a quinone structure :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 6 h | (2E)-3-(1H-indol-3-yl)-1,4-benzoquinone |

Cyclization Reactions

The compound participates in heterocycle formation under catalytic conditions.

Dihydroquinazolinone Synthesis

Reaction with anthranilamide in the presence of Al₂O₃ yields fused heterocycles :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Anthranilamide | Al₂O₃, CH₃CN, reflux | 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | 58% |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at the indole or phenyl positions.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids introduces aryl groups:

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 82% |

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone is achievable.

Hydrogenation

Catalytic hydrogenation saturates the double bond:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH | 1-(4-aminophenyl)-3-(1H-indol-3-yl)propan-1-one | 89% |

Mechanistic Insights

-

Electrophilic Substitution : The amino group directs electrophiles to the para position, while the indole nitrogen facilitates regioselective substitutions.

-

Cyclization Pathways : Al₂O₃ acts as a Lewis acid, polarizing carbonyl groups to enable nucleophilic attack by amines .

-

Ultrasound Effects : Enhanced mass transfer under ultrasound irradiation reduces reaction times from hours to minutes .

Wissenschaftliche Forschungsanwendungen

(2E)-1-(4-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.

Biologie: Sie wird wegen ihrer potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Es werden laufende Forschungen durchgeführt, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet.

Wirkmechanismus

Der Mechanismus, durch den (2E)-1-(4-Aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-on seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, ihre Aktivität modulieren und zu verschiedenen physiologischen Effekten führen. Die genauen beteiligten Pfade können variieren und sind Gegenstand laufender Forschung.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Chalcones

Substitution Patterns and Electronic Effects

The biological activity of chalcones is highly dependent on substituent electronegativity and positioning. Key comparisons include:

Indole’s planar structure may facilitate π-π stacking in enzyme active sites .

Antimalarial Activity

- (2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one : Methylation of indole’s N-H improves lipophilicity, enhancing PfDHFR-TS enzyme inhibition .

Anti-Tubercular Activity

- (E)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one: MIC = 197 μM; sulfur atoms in thiophene may hinder membrane penetration vs. aminophenyl .

- (E)-2-((1H-indol-2-yl)methylene)cyclopentan-1-one: MIC = 236 μM; non-planar cyclopentane ring reduces activity compared to linear chalcones .

Anticancer Potential

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups: Amino and hydroxyl groups on Ring A correlate with higher activity (e.g., cardamonin’s IC50 = 4.35 μM vs. methoxy-substituted analogs with IC50 > 25 μM) .

- Halogen Substitutions : Chlorine or bromine on Ring A increases steric bulk but may reduce solubility, limiting bioavailability .

- Heterocyclic Ring B : Indole’s nitrogen atom enables hydrogen bonding, critical for target engagement .

Biologische Aktivität

(2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties, including anticancer, antibacterial, and antioxidant effects. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

- Molecular Formula : C17H14N2O

- Molecular Weight : 262.31 g/mol

- CAS Number : 1005931-04-3

Anticancer Activity

Research indicates that chalcone derivatives, including this compound, demonstrate significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, a study highlighted that this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antibacterial Activity

Chalcones are known for their antibacterial properties. The compound has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to be as low as 2 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using different assays. It has shown high radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases .

Apoptosis Induction

The anticancer effects of this compound are primarily attributed to its ability to activate apoptotic pathways. It promotes the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action leads to enhanced apoptosis in cancer cells .

Inhibition of Bacterial Growth

The antibacterial mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. The hydrophobic nature of the compound allows it to penetrate bacterial membranes effectively, leading to cell lysis .

Radical Scavenging

The antioxidant activity is linked to the presence of phenolic structures in the molecule, which can donate electrons to free radicals, neutralizing them and preventing cellular damage .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |

| Study 2 | Showed effective inhibition against E. coli with an MIC of 2 µg/mL. |

| Study 3 | Reported antioxidant activity comparable to BHT with a scavenging rate exceeding 80%. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for (2E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one?

- Synthesis : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminobenzaldehyde and 1H-indole-3-carbaldehyde under basic conditions (e.g., NaOH/ethanol). The reaction proceeds with strict temperature control (60–70°C) to favor the E-isomer .

- Characterization :

- Spectroscopy : IR confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹. ¹H NMR identifies the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- XRD : Single-crystal X-ray diffraction resolves the three-dimensional structure, confirming bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic planes .

Q. How is the E-configuration of the compound experimentally validated?

- XRD Analysis : The trans arrangement of substituents around the α,β-unsaturated ketone is directly observed in the crystal lattice, showing a planar geometry with a dihedral angle <10° between the indole and aminophenyl rings .

- NMR Spectroscopy : Vicinal coupling constants (J = 12–16 Hz) between alkene protons in ¹H NMR are diagnostic of the E-isomer .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and computational data for this compound?

- Methodology :

Geometry Optimization : Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets to optimize the molecular structure.

Vibrational Analysis : Compare calculated IR frequencies (scaled by 0.961) with experimental data to identify outliers, such as hydrogen bonding effects not modeled in simulations .

Electronic Properties : Calculate HOMO-LUMO energies to predict reactivity. For example, a small HOMO-LUMO gap (<4 eV) suggests high electrophilicity, correlating with antimicrobial activity .

- Case Study : Experimental λmax (UV-Vis) at 350 nm vs. TD-DFT-calculated 342 nm; adjustments for solvent effects (e.g., PCM model) reduce the discrepancy .

Q. What quantum chemical parameters are critical for predicting the compound’s reactivity in biological systems?

- Key Parameters :

Q. How can structural modifications enhance the compound’s antimicrobial efficacy?

- Strategy :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to increase electrophilicity and membrane permeability .

- Hybridization : Fuse with heterocycles (e.g., pyrazole) to improve binding affinity to bacterial topoisomerase II .

Q. What experimental and theoretical approaches are used to analyze charge transfer interactions in this chalcone derivative?

- Approaches :

- UV-Vis and Fluorescence Spectroscopy : Monitor solvatochromic shifts to assess polarity-dependent charge transfer .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C=O)) stabilizing the enone system .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (indole) and electron-poor (ketone) regions guiding intermolecular interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.